(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one
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Overview
Description
Kamebanin is a naturally occurring ent-kaurenoid diterpene isolated from the Japanese flowering plant Isodon kameba Okuyama (Isodon umbrosus). This compound has shown significant cytotoxic, antibiotic, and antitumor activities . It has been the subject of various studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kamebanin involves several steps starting from cyclohexenone . The key steps include:
Reduction and Eschenmoser-Claisen Rearrangement: Cyclohexenone is reduced and undergoes Eschenmoser-Claisen rearrangement to form an amide.
Epoxidation and Reduction: The amide is epoxidized and then reduced using the Schwartz reagent to form an aldehyde.
Alkenyl Lithium Reagent Addition: The aldehyde is combined with an alkenyl lithium reagent, followed by hydrolysis to form an epoxide.
Cyclization and Dehydration: The epoxide undergoes cyclization and dehydration to form a tricyclic enone.
Protection and Addition of Lithioacetonitrile: The secondary alcohol is protected, and lithioacetonitrile is added, followed by hydroxyl-directed epoxidation to form a tertiary alcohol.
1,2-Migration and Cyclization: The cyanomethyl group undergoes a net 1,2-migration, followed by protection and cyclization to form a diketone.
Methylenation and Reduction: The diketone undergoes selective methylenation and reduction to form an alkene, which is then oxidized and deprotected to yield kamebanin.
Industrial Production Methods
While the detailed industrial production methods for kamebanin are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. Optimization of reaction conditions and the use of efficient catalysts can enhance yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Kamebanin undergoes various chemical reactions, including:
Oxidation: Kamebanin can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in kamebanin.
Substitution: Substitution reactions can introduce new functional groups into the kamebanin molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with different functional groups, while reduction can produce reduced forms of kamebanin with altered functional groups.
Scientific Research Applications
Kamebanin has a wide range of scientific research applications, including:
Industry: Kamebanin’s unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Kamebanin exerts its effects through various molecular targets and pathways. Its cytotoxic activity is primarily due to its ability to induce apoptosis in cancer cells. Kamebanin interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death . The exact molecular targets and pathways involved are still under investigation, but kamebanin’s ability to inhibit cell proliferation and induce apoptosis is well-documented.
Comparison with Similar Compounds
Kamebanin is part of a group of ent-kaurenoid diterpenes, which include compounds such as:
- Leukamenin E
- Glaucocalyxin A
- Wangzaozin A
- Macrocalyxin D
- Weisiensin B
- Excisanin K
- Weisiensic C
Uniqueness of Kamebanin
Kamebanin is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities. For example, the presence of a hydroxyl group at a specific position in kamebanin differentiates it from other ent-kaurenoid diterpenes and influences its cytotoxicity and DNA damage potential .
Biological Activity
The compound (1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one is a complex organic molecule with significant biological activity. It belongs to the class of diterpenoids and has garnered interest in pharmacological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Basic Information
- Molecular Formula : C22H32O6
- Molecular Weight : 392.50 g/mol
- IUPAC Name : [(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
- Topological Polar Surface Area (TPSA) : 104.00 Ų
- LogP : 1.50
Structure Representation
The compound's structure can be represented using various chemical notation systems such as SMILES and InChI:
- SMILES : CC(=O)O[C@H]1C[C@H]2[C@@]3(C@HO)C
- InChI Key : VAAUVQKKXHANPM-DQHXIWAQSA-N
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : Studies have shown that the compound possesses significant antioxidant properties which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro and in vivo.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways.
- Neuroprotective Properties : There is emerging evidence supporting its role in protecting neuronal cells from damage due to neurotoxicity.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound suggests:
Property | Value |
---|---|
P-glycoprotein inhibitor | 57.73% |
CYP3A4 substrate | 67.59% |
CYP2D6 inhibition | 95.26% |
Fish aquatic toxicity | 100% |
These properties indicate potential for drug development but also highlight concerns regarding toxicity in aquatic environments.
Study 1: Antioxidant and Anti-inflammatory Activity
A study published in the Journal of Natural Products evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results demonstrated a significant reduction in free radicals compared to control groups.
Study 2: Anticancer Mechanisms
In vitro studies conducted on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
Study 3: Neuroprotection
Research published in Neuroscience Letters indicated that the compound could protect against glutamate-induced neurotoxicity in rat cortical neurons by reducing intracellular calcium levels.
Properties
IUPAC Name |
2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDVMWBRICFVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.